2-Hydroxyethyl formate
Overview
Description
2-Hydroxyethyl formate, also known as glycol monoformate, is an organic compound with the chemical formula C3H6O3. It is a colorless liquid with a sweet taste and is soluble in many organic solvents such as alcohols and ethers, but insoluble in water. This compound is stable at room temperature and has a boiling point of 180°C .
Biochemical Analysis
Biochemical Properties
2-Hydroxyethyl formate plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions. These interactions are crucial for various biochemical processes, including the synthesis of pharmaceuticals and other organic compounds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells, leading to changes in gene expression and metabolic pathways. This compound can also affect cell signaling pathways by interacting with specific receptors and enzymes, thereby modulating cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-hydroxyethyl formate is typically achieved through the esterification reaction of ethylene glycol with formic acid. This reaction is carried out in the presence of an acid catalyst under appropriate temperature and time conditions to yield the target product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process. The reaction is optimized for large-scale production by controlling the reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycolic acid.
Reduction: It can be reduced to ethylene glycol.
Substitution: It can participate in substitution reactions where the formate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Glycolic acid.
Reduction: Ethylene glycol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
2-Hydroxyethyl formate has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Medicine: It is investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: It is used as a solubilizer for coatings and paints, improving their solubility and stability.
Mechanism of Action
The mechanism by which 2-hydroxyethyl formate exerts its effects involves its ability to form hydrogen bonds with other molecules. This property makes it an effective plasticizer and solubilizer. In biopolymer electrolytes, it interacts with the polymer matrix to enhance ionic conductivity by increasing the amorphous regions within the polymer .
Comparison with Similar Compounds
Ethylene glycol: Similar in structure but lacks the formate group.
Glycolic acid: An oxidation product of 2-hydroxyethyl formate.
1,3-Dioxolane: Used in similar applications but has a different ring structure.
Uniqueness: this compound is unique due to its dual functional groups (hydroxyl and formate), which allow it to participate in a wide range of chemical reactions. Its ability to act as both a solvent and a reagent makes it versatile in various applications .
Properties
IUPAC Name |
2-hydroxyethyl formate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-2-6-3-5/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQJDWBNQNAJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862322 | |
Record name | 1,2-Ethanediol, 1-formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2-Ethanediol, 1-formate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
628-35-3 | |
Record name | Glycol monoformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediol monoformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyethyl formate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanediol, 1-formate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediol, 1-formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.036 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Glycol monoformate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8FJC27WY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Hydroxyethyl formate formation from an atmospheric chemistry perspective?
A1: 2-Butoxyethanol is a glycol ether commonly used as a solvent, leading to its release into the atmosphere. [] Once in the atmosphere, 2-Butoxyethanol reacts with hydroxyl radicals (OH), undergoing oxidation. This reaction generates various products, including this compound, with a molar formation yield of 22%. [] Understanding the products formed from the atmospheric oxidation of compounds like 2-Butoxyethanol is crucial. These products, including this compound, contribute to the complex chemistry of the atmosphere and can influence air quality and contribute to the formation of secondary pollutants.
Q2: What analytical techniques were employed to identify and quantify this compound in the study?
A2: The study utilized a combination of analytical techniques to identify and quantify this compound:
- Gas Chromatography (GC): This method separated the various products formed during the reaction based on their volatility and interaction with the column. []
- In Situ Fourier Transform Infrared Spectroscopy (FTIR): This technique provided structural information about the products by analyzing their characteristic infrared absorption patterns. []
- Atmospheric Pressure Ionization Tandem Mass Spectrometry (APCI-MS): This highly sensitive method offered detailed information about the molecular weight and fragmentation patterns of the products, confirming their identities. []
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